molecular formula C19H27ClN2O4S B1684390 Zinterol hydrochloride CAS No. 38241-28-0

Zinterol hydrochloride

Cat. No.: B1684390
CAS No.: 38241-28-0
M. Wt: 414.9 g/mol
InChI Key: LVNUBJDWJFOMKH-UHFFFAOYSA-N
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Description

Zinterol Hydrochloride is a potent and selective β2-adrenoceptor agonist. It is known for its ability to increase intracellular calcium levels in a concentration-dependent manner. This compound is primarily used in scientific research to study β2-adrenergic receptor functions and related physiological processes .

Biochemical Analysis

Biochemical Properties

Zinterol hydrochloride plays a significant role in biochemical reactions by selectively binding to β2-adrenergic receptors. These receptors are G-protein-coupled receptors that activate adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels . The compound interacts with various enzymes and proteins, including adenylate cyclase and protein kinase A (PKA). The binding of this compound to β2-adrenergic receptors results in the activation of adenylate cyclase, which converts ATP to cAMP. The increased cAMP levels activate PKA, which then phosphorylates various target proteins, leading to diverse cellular responses .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In cardiac myocytes, it enhances L-type Ca2+ currents, leading to increased contractility . In adipocytes, this compound stimulates lipolysis by increasing cAMP levels, which activate hormone-sensitive lipase . The compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in brown adipocytes, this compound increases glucose uptake and enhances thermogenesis by activating β3-adrenergic receptors .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to β2-adrenergic receptors, leading to the activation of Gs proteins. This activation stimulates adenylate cyclase, resulting in increased cAMP production . The elevated cAMP levels activate PKA, which phosphorylates various downstream targets, including ion channels, enzymes, and transcription factors. This cascade of events leads to changes in cellular functions, such as increased heart rate, bronchodilation, and enhanced lipolysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable when stored under appropriate conditions, such as desiccated and at room temperature . Its effects on cellular functions can change over time due to receptor desensitization and downregulation.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can enhance cardiac contractility and promote bronchodilation without significant adverse effects . At higher doses, this compound may induce ventricular arrhythmias and other toxic effects . The threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It primarily acts through the β2-adrenergic receptor-mediated pathway, leading to the activation of adenylate cyclase and increased cAMP levels . The compound also affects the metabolism of lipids and glucose by activating hormone-sensitive lipase and enhancing glucose uptake in adipocytes . Additionally, this compound influences the metabolic flux of various metabolites, contributing to its diverse physiological effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and reach its target receptors. This compound’s localization within tissues is crucial for its pharmacological effects, as it needs to reach β2-adrenergic receptors to exert its actions .

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interaction with β2-adrenergic receptors, which are predominantly located on the plasma membrane . The compound’s activity is influenced by its ability to bind to these receptors and activate downstream signaling pathways. Post-translational modifications, such as phosphorylation, may also play a role in directing this compound to specific cellular compartments, enhancing its efficacy and specificity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zinterol Hydrochloride involves multiple steps, starting from the appropriate aromatic amine. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

Zinterol Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which are useful for studying structure-activity relationships .

Scientific Research Applications

Zinterol Hydrochloride is widely used in scientific research due to its selective action on β2-adrenoceptors. Some key applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zinterol Hydrochloride is unique due to its high selectivity for β2-adrenoceptors and its ability to induce specific physiological responses without significant off-target effects. This makes it a valuable tool in both research and potential therapeutic applications .

Properties

IUPAC Name

N-[2-hydroxy-5-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4S.ClH/c1-19(2,12-14-7-5-4-6-8-14)20-13-18(23)15-9-10-17(22)16(11-15)21-26(3,24)25;/h4-11,18,20-23H,12-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNUBJDWJFOMKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)NS(=O)(=O)C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37000-20-7 (Parent)
Record name Zinterol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038241280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701000591
Record name N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1)
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Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38241-28-0, 79561-61-8
Record name Zinterol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038241280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinterol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079561618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZINTEROL HYDROCHLORIDE
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284704
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 38241-28-0
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Record name ZINTEROL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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